(1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentane ring with an amino and hydroxyethoxyethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride.
Protection: The hydroxyl group of cyclopentanol is protected using a suitable protecting group.
Amination: The protected cyclopentanol undergoes amination with 2-(2-hydroxyethoxy)ethylamine under basic conditions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting hydroxyl to chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural rigidity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol: A diastereomer with different stereochemistry.
(1S,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol: Another diastereomer with distinct properties.
2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclohexanol: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
(1R,2R)-2-((2-(2-Hydroxyethoxy)ethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H19NO3 |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO3/c11-5-7-13-6-4-10-8-2-1-3-9(8)12/h8-12H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
BUVOAQZPEVEBGM-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCCOCCO |
Canonical SMILES |
C1CC(C(C1)O)NCCOCCO |
Origin of Product |
United States |
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